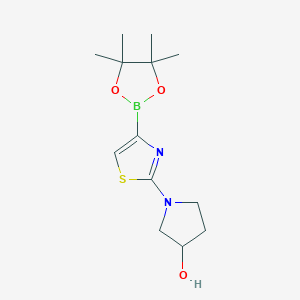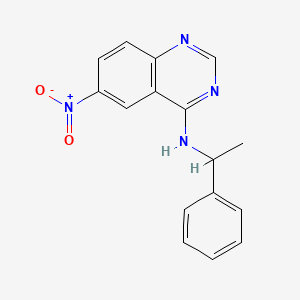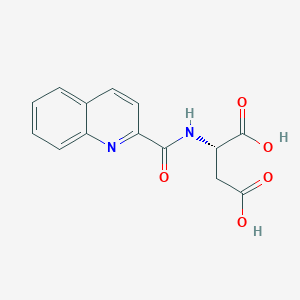
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline is an organosilicon compound that combines the properties of a nitroaniline and a trimethoxysilyl group. This compound is known for its applications in surface modification, coupling agents, and as a precursor for various functional materials .
Méthodes De Préparation
The synthesis of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline typically involves the reaction of 4-nitroaniline with 3-(trimethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Des Réactions Chimiques
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. This is commonly used in surface modification applications.
Coupling Reactions: The compound can act as a coupling agent, forming bonds between organic and inorganic materials.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, water, and acidic or basic catalysts. Major products formed from these reactions include amino derivatives, siloxane polymers, and various functionalized surfaces .
Applications De Recherche Scientifique
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of functional materials and as a coupling agent in the formation of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic devices.
Mécanisme D'action
The mechanism of action of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, enhancing the material’s properties .
Comparaison Avec Des Composés Similaires
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propylamine: Lacks the nitro group, making it less reactive in certain applications.
N-(3-(Trimethoxysilyl)propyl)aniline: Similar structure but without the nitro group, leading to different reactivity and applications.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an aniline group, used primarily in polymerization reactions.
The uniqueness of this compound lies in its combination of a nitro group and a trimethoxysilyl group, providing a versatile platform for various chemical modifications and applications .
Propriétés
Numéro CAS |
144450-32-8 |
|---|---|
Formule moléculaire |
C12H20N2O5Si |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
4-nitro-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C12H20N2O5Si/c1-17-20(18-2,19-3)10-4-9-13-11-5-7-12(8-6-11)14(15)16/h5-8,13H,4,9-10H2,1-3H3 |
Clé InChI |
MCVCTAYMFBELCQ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)



![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)
![2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11836780.png)



![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

